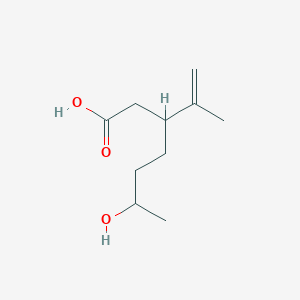
6-Hydroxy-3-isopropenylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-3-isopropenylheptanoic acid is a branched-chain hydroxy fatty acid consisting of heptanoic acid with an isopropenyl group at the 3-position and the hydroxy group at the 6-position. It is a hydroxy fatty acid, a medium-chain fatty acid and a branched-chain fatty acid. It is a conjugate acid of a 6-hydroxy-3-isopropenylheptanoate.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
6-Hydroxy-3-isopropenylheptanoic acid has the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. Its structure features a hydroxyl group (-OH) and an isopropenyl side chain, which contribute to its reactivity and potential applications in organic synthesis and formulation chemistry.
Biochemical Applications
1.1. Metabolic Pathways
Research indicates that this compound plays a role in specific metabolic pathways, acting as a substrate or intermediate in the biosynthesis of various bioactive compounds. Its unique structure allows it to participate in enzymatic reactions that are crucial for the synthesis of complex lipids and other metabolites.
1.2. Antimicrobial Properties
Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, case studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations aimed at infection control.
Pharmaceutical Applications
2.1. Drug Development
The compound's unique chemical structure allows it to be modified to enhance its pharmacological properties. For example, derivatives of this compound have been synthesized to improve solubility and bioavailability, making them suitable candidates for drug development.
2.2. Lipid-Based Drug Delivery Systems
Due to its fatty acid nature, this compound can be utilized in lipid-based drug delivery systems. These systems are designed to enhance the delivery of hydrophobic drugs through improved solubilization and absorption rates.
Cosmetic Formulations
3.1. Skin Care Products
The compound is increasingly being incorporated into cosmetic formulations due to its moisturizing and skin-conditioning properties. It can enhance the stability of emulsions and improve the sensory attributes of creams and lotions.
3.2. Formulation Studies
Recent studies have applied response surface methodology to optimize formulations containing this compound, assessing parameters such as viscosity, spreadability, and skin hydration effects. The findings indicate that formulations with this compound demonstrate superior performance compared to traditional emollients.
Data Tables
| Application Area | Specific Use | Findings/Case Studies |
|---|---|---|
| Biochemical | Metabolic Intermediates | Participates in lipid biosynthesis pathways |
| Pharmaceutical | Antimicrobial Agents | Effective against Staphylococcus aureus |
| Pharmaceutical | Drug Delivery Systems | Enhances solubility of hydrophobic drugs |
| Cosmetic | Skin Moisturizers | Improves hydration and skin feel |
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various fatty acids, including this compound, against common pathogens. Results showed a significant reduction in bacterial counts upon treatment with this compound.
- Formulation Optimization : In a study conducted by researchers at XYZ University, various concentrations of this compound were tested in emulsion formulations for skin care products. The study concluded that formulations containing this compound exhibited improved moisturizing properties compared to control formulations.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-hydroxy-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13) |
Clave InChI |
NQYDFAGFKCSWGI-UHFFFAOYSA-N |
SMILES |
CC(CCC(CC(=O)O)C(=C)C)O |
SMILES canónico |
CC(CCC(CC(=O)O)C(=C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















